molecular formula C10H14FNO2 B13290021 2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13290021
M. Wt: 199.22 g/mol
InChI Key: FDRMZQBBRIIRSC-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an amino propane-1,3-diol backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the amino propane-1,3-diol backbone provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity in various applications .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14FNO2/c11-10-4-2-1-3-8(10)5-12-9(6-13)7-14/h1-4,9,12-14H,5-7H2

InChI Key

FDRMZQBBRIIRSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(CO)CO)F

Origin of Product

United States

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